molecular formula C9H17NO3 B13073919 Propyl 2-(morpholin-2-yl)acetate

Propyl 2-(morpholin-2-yl)acetate

Cat. No.: B13073919
M. Wt: 187.24 g/mol
InChI Key: JMDAJKFBGLGBER-UHFFFAOYSA-N
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Description

Propyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C₉H₁₇NO₃. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which combines a morpholine ring with a propyl acetate group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-(morpholin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of morpholine with propyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the use of ethyl 2-(4-benzylmorpholin-2-yl)acetate as a starting material. This compound is dissolved in methanol and subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature. The reaction proceeds for several hours, resulting in the formation of this compound after filtration and purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(morpholin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 2-(morpholin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(morpholin-2-yl)acetate: Similar structure but with a methyl group instead of a propyl group.

    Ethyl 2-(morpholin-2-yl)acetate: Contains an ethyl group instead of a propyl group.

    Butyl 2-(morpholin-2-yl)acetate: Features a butyl group in place of the propyl group.

Uniqueness

Propyl 2-(morpholin-2-yl)acetate is unique due to its specific combination of the morpholine ring and propyl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

propyl 2-morpholin-2-ylacetate

InChI

InChI=1S/C9H17NO3/c1-2-4-13-9(11)6-8-7-10-3-5-12-8/h8,10H,2-7H2,1H3

InChI Key

JMDAJKFBGLGBER-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1CNCCO1

Origin of Product

United States

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